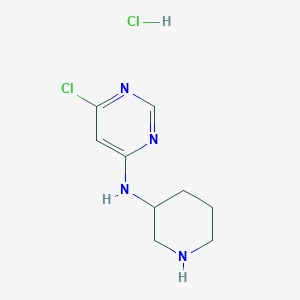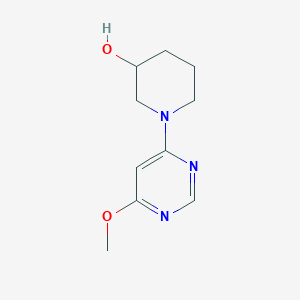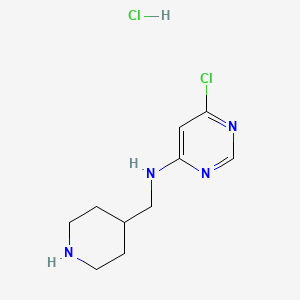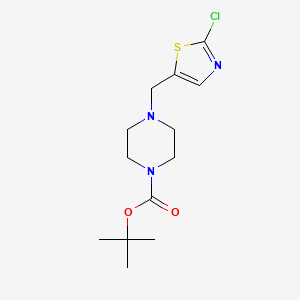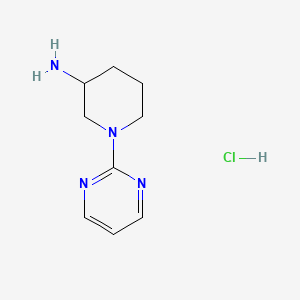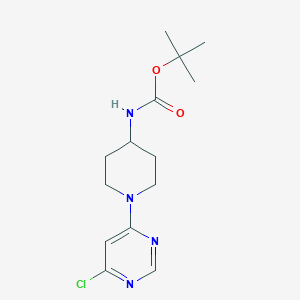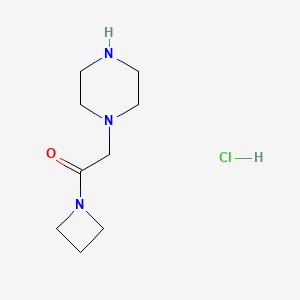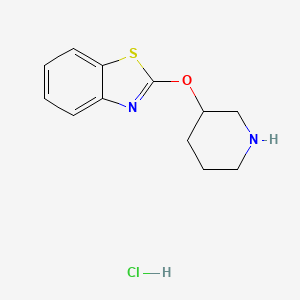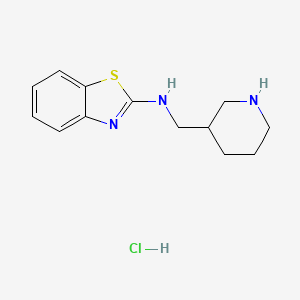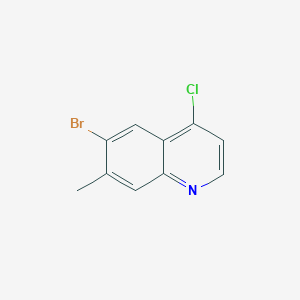
6-Bromo-4-chloro-7-methylquinoline
Overview
Description
6-Bromo-4-chloro-7-methylquinoline is a chemical compound with the empirical formula C10H7BrClN and a molecular weight of 256.53 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing bicyclic compound. The quinoline core is substituted at the 6th position with a bromine atom, at the 4th position with a chlorine atom, and at the 7th position with a methyl group .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 256.53 .Scientific Research Applications
Synthesis and Optimization
The compound 6-Bromo-4-chloro-7-methylquinoline has been utilized in the synthesis of various chemical compounds. For instance, Wlodarczyk et al. (2011) explored the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a related compound, emphasizing its preparation as a starting material for other complex chemical structures (Wlodarczyk, Simenel, Delepierre, Barale, & Janin, 2011).
Catalysis and Chemical Reactions
The compound plays a role in various catalytic systems. Kefayati, Asghari, and Khanjanian (2012) demonstrated its use in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, highlighting its efficiency in chemical reactions (Kefayati, Asghari, & Khanjanian, 2012).
Prodrug Systems and Bioreductive Activation
Couch et al. (2008) explored the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems for bioreductive activation, where this compound could play a role in the formation of these compounds (Couch, Burke, Knox, & Moody, 2008).
Photochromic Compounds and Spectroscopy
Voloshin et al. (2008) conducted research on photochromic compounds, involving derivatives of this compound, which are significant for their thermal and photo-induced isomerization properties (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).
Intermediate in PI3K/mTOR Inhibitors
Lei et al. (2015) discussed the synthesis of a compound as an important intermediate in PI3K/mTOR inhibitors, demonstrating the potential pharmaceutical applications of derivatives of this compound (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Electronic Structure Assessment
Schöneboom, Groetsch, Christl, and Engels (2003) provided insights into the electronic structure of related quinoline compounds, which can be crucial for understanding the chemical behavior of this compound (Schöneboom, Groetsch, Christl, & Engels, 2003).
Fluorescent Probes and Biological Applications
Geddes et al. (2001) developed fluorescent probes using derivatives of 6-methylquinoline, which could include this compound, for chloride determination in biological systems (Geddes, Apperson, Karolin, & Birch, 2001).
Quinoline Derivatives Synthesis
Şahin et al. (2008) investigated the synthesis of quinoline derivatives, highlighting the chemical versatility of compounds like this compound in producing various important chemical structures (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Nucleophilic Substitution Reactions
Choi and Chi (2004) delved into nucleophilic substitution reactions of the 6-bromo-2-methylquinoline-5,8-dione, demonstrating the chemical reactivity and potential applications of compounds related to this compound (Choi & Chi, 2004).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-4-chloro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDYZSIIOOPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670932 | |
| Record name | 6-Bromo-4-chloro-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-57-7 | |
| Record name | Quinoline, 6-bromo-4-chloro-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


